4-Methyl-2-phenyl-2-oxazoline-5-one

Übersicht

Beschreibung

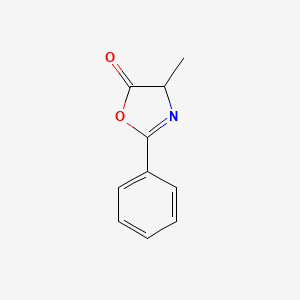

4-Methyl-2-phenyl-2-oxazoline-5-one is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.187. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

4-Methyl-2-phenyl-2-oxazoline-5-one is a versatile chemical compound with applications in organic synthesis for pharmaceuticals and fine chemicals . It is recognized for its role in chemistry, biology, and industry.

Scientific Research Applications

Chemistry

- This compound is used as a building block in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

- It can act as a chelating ligand, binding to a central metal ion through two or more donor atoms, making it valuable in the design and synthesis of novel metal complexes.

- The compound participates in various organic reactions as a reactant or intermediate.

Biology

- It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

- Ongoing research explores its potential biological activities, including antimicrobial and anticancer properties.

Industry

- This compound is used in the production of polymers and as an intermediate in the synthesis of specialty chemicals.

Chemical Reactions

4-Isopropyl-2-phenyl-2-oxazoline-5-one undergoes various chemical reactions:

- Oxidation Oxidation can be achieved using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazolone derivatives.

- Reduction Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced oxazoline derivatives.

- Substitution The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or sodium ethoxide, forming substituted oxazoline products.

Case Studies and Experimental Data

- Palladium-Catalyzed Asymmetric Decarboxylative Allylation: A fast protocol for synthesizing enantioenriched quaternary 4-allyl oxazol-5-ones involves a palladium-catalyzed enantioselective Tsuji allylation of azlactone allyl enol carbonates . The use of (R,R)-DACH-phenyl Trost chiral ligand allows for the attainment of allylated derivatives in very good yields (83–98 %) and with ee up to 85 % . Scaling up the allylation protocol to gram quantities did not affect the yields and ee values .

- Antimicrobial Study: A study evaluated the efficacy of 4,4-Dimethyl-2-phenyl-2-oxazoline against Staphylococcus aureus and Escherichia coli, indicating a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, suggesting potent antimicrobial properties.

- Anticancer Research: In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of 4,4-Dimethyl-2-phenyl-2-oxazoline resulted in a dose-dependent reduction in cell viability, with the IC value determined to be approximately 25 µM, indicating significant anticancer activity.

- Synthesis of Oxazolone Derivatives: New 2-(4-(4-X-phenylsulfonyl)phenyl)-4-(3-bromo/3-bromo-4-methoxy-benzylidene)oxazol-5(4H)-ones have been synthesized by reaction of some 2-(4-(4-X-phenylsulfonyl)benzamido)acetic acids derivatives with 3-bromobenzaldehyde or 3-bromo-4methoxybenzaldehyde . The cytotoxicity of the new oxazolones was evaluated using Artemia salina and Daphnia magna organisms, and the in vitro antimicrobial activity was assessed on Gram-positive and Gram-negative bacterial and fungal strains .

Eigenschaften

IUPAC Name |

4-methyl-2-phenyl-4H-1,3-oxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-7-10(12)13-9(11-7)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPTWKXNGPGQJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OC(=N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40920435 | |

| Record name | 4-Methyl-2-phenyl-1,3-oxazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40920435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90361-55-0 | |

| Record name | 4-Methyl-2-phenyl-1,3-oxazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40920435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 90361-55-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.